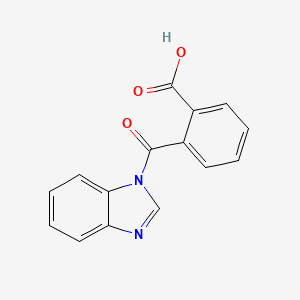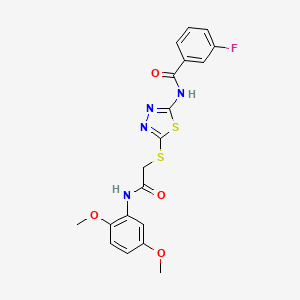
N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a benzamide group (N-(…)-benzamide), indicating that it’s a derivative of benzoic acid. It also contains a thiadiazole ring (a ring structure containing two nitrogen atoms, one sulfur atom, and two carbon atoms), which is often found in various pharmaceuticals . The presence of the dimethoxyphenyl group suggests that this compound might have interesting chemical properties, as methoxy groups can participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amine group might participate in acid-base reactions, the thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms, and the methoxy groups could be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and the ether would likely make this compound polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Mechanism of Thiadiazole Formation
- Formation of Thiadiazoles : Research shows that thiobenzamides, similar to the structure , undergo condensation reactions to form thiadiazole derivatives. The structure of these derivatives is confirmed by spectroscopic properties and X-ray diffraction, providing insights into the chemical processes involved in creating compounds like N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide (Forlani et al., 2000).
Hypoxia-Selective Antitumor Agents
- Hypoxic Cell Cytotoxicity : Some regioisomers of related structures have been studied for their hypoxia-selective cytotoxicity. These compounds, including thiadiazole derivatives, show promise as hypoxia-selective antitumor agents, particularly against lung, colon, and breast cancer cell lines (Palmer et al., 1996).
Orexin Receptor Mechanisms in Eating Disorders
- Orexin Receptor Antagonism : Studies on compounds structurally similar to N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide demonstrate the role of orexin receptors in compulsive eating behaviors. These insights suggest potential applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Photodynamic Therapy
- Photodynamic Therapy : New derivatives, including thiadiazole-based structures, have been synthesized for use in photodynamic therapy. Their fluorescence properties, high singlet oxygen quantum yield, and photodegradation quantum yield make them potential candidates for cancer treatment (Pişkin et al., 2020).
Antimicrobial and Anticancer Properties
- Antibacterial and Antimycobacterial Agents : Research involving derivatives of thiadiazole compounds, like the one , reveals moderate activity against Gram-positive bacteria and potential as antimycobacterial agents. This indicates possible applications in developing new antibacterial drugs (Gurunani et al., 2022).
- Anticancer Activity : Benzothiazole derivatives, closely related to the chemical structure , have been studied for their potential anticancer activity. These studies suggest that specific substitutions on the benzothiazole scaffold can significantly modulate antitumor properties (Osmaniye et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S2/c1-27-13-6-7-15(28-2)14(9-13)21-16(25)10-29-19-24-23-18(30-19)22-17(26)11-4-3-5-12(20)8-11/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTDVPKDURXVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2991764.png)
![Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2991765.png)
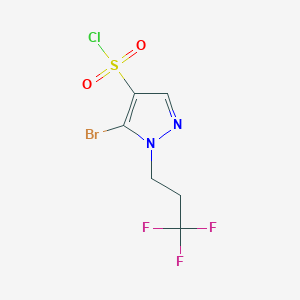
![1-(3-Fluorophenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2991768.png)
![Pyrimido[4,5-b]quinolin-2-amine](/img/structure/B2991770.png)
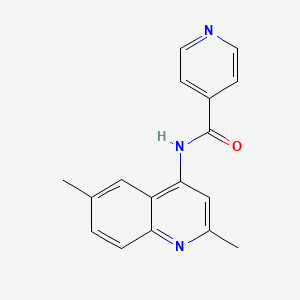
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2991773.png)

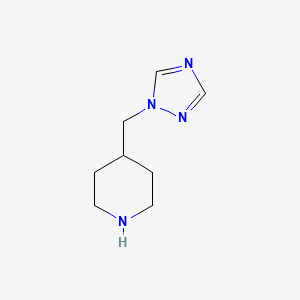


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2991780.png)
![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2991782.png)
